molecular formula C17H20N2O4S2 B5544596 N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

Cat. No.: B5544596
M. Wt: 380.5 g/mol
InChI Key: KVYMAZPNZPKEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.08644947 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Characterization and Biological Studies

  • Analytical Profiles : The compound and its analogs have been characterized using techniques like gas chromatography and mass spectrometry. They have been identified in psychoactive substances advertised as "research chemicals" and analyzed in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

Pharmacological Properties

  • 5-HT1A Receptor Antagonist : Certain analogs of the compound have been found to bind with high affinity and selectivity to the 5-HT1A receptor, a subtype of serotonin receptor. This receptor plays a significant role in several psychiatric and neurological disorders (Forster et al., 1995).

Neuroimaging Applications

  • PET Imaging Studies : Analog compounds have been used in positron emission tomography (PET) imaging studies for quantifying serotonin 1A receptors in humans. These studies are crucial for understanding the role of serotonin in various psychiatric and neurological conditions (Choi et al., 2015).

Chemical Synthesis and Biological Activity

  • Synthesis of Novel Compounds : The chemical framework of the compound has been used in the synthesis of various novel compounds. These new chemical entities have been explored for their potential biological activities like anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Structural Studies

  • Conformational Analysis : Studies have been conducted to understand the crystal structure and molecular conformation of solvated analogs of the compound. Such studies are essential for drug design and understanding the interaction of these compounds with biological targets (Banerjee et al., 2002).

Bacterial Research

  • Antibacterial Applications : Research has indicated that certain analogs of the compound can selectively kill bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This opens up new avenues in the fight against antibiotic-resistant bacteria (Kim et al., 2011).

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-15-8-4-3-7-14(15)18-17(20)16-11-13(12-24-16)25(21,22)19-9-5-2-6-10-19/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYMAZPNZPKEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.